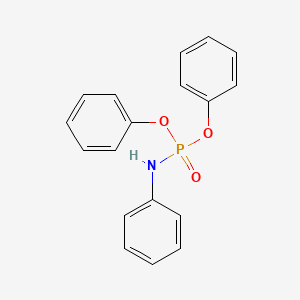

Diphenyl phenylphosphoramidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-diphenoxyphosphorylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NO3P/c20-23(19-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNQHYXSPNEFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191798 | |

| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3848-51-9 | |

| Record name | Phosphoramidic acid, N-phenyl-, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3848-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL N-PHENYLPHOSPHORAMIDATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Phosphoramidate Scaffold

An In-Depth Technical Guide to the Synthesis of Diphenyl Phenylphosphoramidate

This compound is a prominent member of the phosphoramidate family, a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their versatile applications. Phosphoramidates serve as crucial intermediates and structural motifs in a wide array of biologically active molecules, including antiviral and anticancer prodrugs, a strategy often referred to as the ProTide approach.[1][2] The phosphoryl group can enhance the intracellular delivery and therapeutic potential of parent drugs.[1] Beyond their pharmaceutical relevance, these compounds are also utilized in agriculture as pesticides and in industry as novel fire-retardant materials.[1][3]

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, delving into the mechanistic rationale behind experimental choices, offering detailed protocols, and discussing alternative methodologies. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively synthesize and characterize this important molecule. The synthetic routes can be broadly classified into several categories, with the most common being salt elimination, oxidative cross-coupling, and methods involving azide intermediates.[1][4]

Part 1: Core Synthetic Methodologies

The synthesis of the P-N bond is the central challenge in forming phosphoramidates. The choice of strategy depends on factors such as starting material availability, desired scale, and tolerance of functional groups.

The Primary Pathway: Salt Elimination via Nucleophilic Substitution

The most direct and widely employed method for synthesizing this compound is the reaction between diphenyl chlorophosphate and aniline.[5] This reaction is a classic example of nucleophilic substitution at a phosphorus(V) center.

Mechanism and Rationale: The core of this reaction involves the nitrogen atom of aniline, acting as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl chlorophosphate. The phenoxy groups (-OPh) are effective leaving groups, but the chloride ion is superior, facilitating the substitution. A key byproduct of this reaction is hydrogen chloride (HCl).

The presence of HCl presents a critical challenge: it can protonate the starting aniline, converting it into the anilinium ion. This ion is no longer nucleophilic, effectively halting the reaction. Therefore, the addition of a base is non-negotiable. The base acts as an acid scavenger, neutralizing the HCl as it forms and driving the reaction equilibrium towards the product.

Causality Behind Experimental Choices:

-

Base Selection: A variety of bases can be employed. Organic amines like triethylamine (TEA) or pyridine are common choices in anhydrous organic solvents.[6] They are soluble and their corresponding hydrochloride salts often precipitate or can be easily washed away. An alternative approach utilizes a two-phase system (e.g., water and a chlorinated hydrocarbon) with an inorganic base like an alkali metal hydroxide or carbonate.[3] The base remains in the aqueous phase, controlling the pH between 7 and 12, while the reaction occurs in the organic phase or at the interface.[3]

-

Solvent System: Anhydrous, inert solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically used to prevent hydrolysis of the highly reactive diphenyl chlorophosphate.[4][7] In the two-phase method, solvents like toluene or chlorobenzene are suitable.[3] A notable advantage of the two-phase system is that the product, this compound, often has low solubility in the organic phase and precipitates directly, simplifying purification.[3]

-

Precursor Synthesis: The key reactant, diphenyl chlorophosphate, is itself synthesized from the reaction of phosphorus oxychloride (POCl₃) with phenol, often catalyzed by a Lewis acid.[3][8]

Sources

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102558228B - Process for preparing diphenyl diphenoxy phosphoryl aniline compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of Diphenyl Phenylphosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phenylphosphoramidate, a significant organophosphorus compound, holds considerable interest within the pharmaceutical sciences. Its structural motif is a key component in various therapeutic agents and prodrug strategies, designed to enhance the delivery and efficacy of active pharmaceutical ingredients (APIs). A thorough understanding of its chemical properties and stability profile is paramount for the successful development of robust and reliable drug products. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, chemical behavior, and stability under various stress conditions. It is designed to be a valuable resource for researchers and professionals involved in drug discovery, formulation development, and quality control.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆NO₃P | [1] |

| Molecular Weight | 325.30 g/mol | [2] |

| CAS Number | 3848-51-9 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 145.0-154.0 °C | [3] |

| Solubility | <0.7 µg/mL (at pH 7.4) | [1] |

| Safety | Harmful if swallowed | [1] |

Synthesis Overview

While a detailed exploration of all synthetic routes is beyond the scope of this stability-focused guide, a brief overview provides context. This compound can be synthesized through several methods. One common approach involves the reaction of diphenyl phosphorochloridate with aniline.[4] Another documented method is the reaction of sodium anilide with triphenylphosphate, which proceeds via the elimination of phenol.[5][6][7][8] These synthetic pathways highlight the reactivity of the phosphorus center and the P-N bond, which are also central to its stability characteristics.

Stability Profile: A Forced Degradation Perspective

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[4][9][10][11] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage and handling.

Hydrolytic Stability

The P-N bond in phosphoramidates is susceptible to hydrolysis, with the rate being highly dependent on pH.

-

Acidic Conditions: Under acidic conditions, the nitrogen atom of the phosphoramidate can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This typically leads to the cleavage of the P-N bond.[12][13] Studies on related phosphoramidates have shown that acid-catalyzed hydrolysis is a significant degradation pathway.[3][14]

-

Neutral and Alkaline Conditions: In neutral to alkaline solutions, phosphoramidates are generally more stable.[13] However, at higher pH, hydroxide ion-catalyzed hydrolysis can occur, leading to cleavage of the P-O or P-N bond.[2]

Expected Degradation Products:

-

Phenol

-

Aniline

-

Diphenyl phosphate

-

Phenylphosphoric acid

Experimental Protocol: Hydrolysis Study A systematic study of hydrolytic stability should be conducted across a range of pH values.

Caption: Workflow for conducting a hydrolytic stability study.

Thermal Stability

Thermal stress can induce decomposition of this compound.

-

Decomposition Temperature: Studies have shown that the thermal decomposition of diphenyl phosphoramidate occurs in a single stage, with a significant weight loss observed in the temperature range of 200 to 350°C.[5] The melting point is around 150°C.[5]

-

Degradation Products: Evolved gas analysis and mass spectrometry have identified several thermal degradation products, including ammonia, phenol, diphenyl ether, and aniline.[5] The solid residue is believed to consist of polyphosphates.[5] The activation energy for the thermal decomposition has been estimated to be 151 kJ/mol.[5]

Experimental Protocol: Thermal Stability Assessment

Caption: Experimental workflow for assessing thermal stability.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive molecules.

Expected Degradation: While specific photodegradation pathways for this compound are not extensively documented, compounds with aromatic rings can absorb UV light and undergo photochemical reactions. The energy absorbed can lead to bond cleavage and the formation of radical species.

Experimental Protocol: Photostability Testing Photostability testing should be conducted according to ICH Q1B guidelines.

Caption: Workflow for an oxidative degradation study.

Drug-Excipient Compatibility

In the formulation of solid dosage forms, the API is in intimate contact with various excipients. Chemical interactions between the drug and excipients can significantly impact the stability of the final product. [10][11] Potential Interactions:

-

Hydrolysis: Excipients with high water content can promote the hydrolysis of this compound.

-

Reactive Impurities: Some excipients may contain reactive impurities such as aldehydes, peroxides, or metal ions, which can react with the drug substance. [9][15]For example, reducing sugars like lactose can potentially undergo Maillard reactions with primary or secondary amines, although this is less likely with the aromatic amine in this compound.

-

pH Effects: Acidic or basic excipients can alter the micro-pH of the formulation, thereby influencing the rate of pH-dependent degradation pathways like hydrolysis.

Experimental Protocol: Drug-Excipient Compatibility Study

Caption: Workflow for a drug-excipient compatibility study.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Requirements for a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the parent drug from all potential degradation products and any excipient-related peaks.

-

Accuracy: The method should provide an accurate measure of the concentration of the drug and its degradation products.

-

Precision: The method should be precise, providing reproducible results.

-

Linearity: The response of the detector should be linear over a defined concentration range.

-

Robustness: The method should be robust, meaning that small, deliberate changes in method parameters do not significantly affect the results.

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Elution Mode | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry (wavelength to be determined by UV scan of the compound) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. [1][8][16][17]

Conclusion

This compound exhibits a complex stability profile that is influenced by pH, temperature, light, and the presence of other chemical species. A thorough understanding of its degradation pathways and the development of a robust, validated stability-indicating analytical method are critical for the successful development of pharmaceutical products containing this moiety. The experimental protocols and data presented in this guide provide a framework for a comprehensive stability assessment, enabling researchers and drug development professionals to ensure the quality, safety, and efficacy of their products.

References

- Mutou, Y., Tsukurimichi, E., Yoshimura, T., & Shimasaki, C. (1990). Thermal Decomposition and Mass Spectra of Phosphoramidate Esters. Journal of the Chemical Society, Perkin Transactions 2, (2), 279-284.

- Ora, M., Lönnberg, H. (2002). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of the American Chemical Society, 124(48), 14364-72.

- Brown, C., Boudreau, J. A., Hewitson, B., & Hudson, R. F. (1976). Alkaline Hydrolysis of Cyclic Phosphoramidates.

- Hargreaves, J. S., Kaiser, R., & Wolber, P. K. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides and Nucleic Acids, 34(9), 581-596.

- Singh, R., & Kumar, A. (2014). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. Oriental Journal of Chemistry, 30(2), 643-648.

- Keglevich, G., & Szekrényi, A. (2021).

- Garrison, A. W., & Boozer, C. E. (1960). The acid-catalyzed hydrolysis of a series of phosphoramidates. Journal of the American Chemical Society, 82(21), 5747-5751.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResolveMass Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

- Anonymous. (n.d.).

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

- Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Singh, S., & Kumar, V. (2017). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Journal of Applied Pharmaceutical Science, 7(1), 223-230.

- Li, J., & Wu, Y. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Journal of Pharmaceutical Sciences, 100(10), 4087-4100.

- Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550.

- Kumar, H. A. (2013). Acid-Promoted Hydrolysis of m-Cl-Phenyl Phosphorotriamidate leading to its Highly Basic Nature by Kinetic Means. Oriental Journal of Chemistry, 29(4), 1561-1566.

- Mohan, S., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 1-20.

- Ng, K. W. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Acta Pharmaceutica Sinica B, 10(6), 969-985.

- Ravichandran, V., Shalini, S., Sundram, K. M., & Harish, R. (2010). Validation of analytical methods–strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22.

- Sharma, A., & Sharma, R. (2018). Analytical Method Validation – Overview. Journal of Engineering Sciences, 9(1), 1-6.

- Basha, S. J. S., et al. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 10(2), 62-72.

-

Pharma Pathway. (2024, April 21). Analytical Method Validation in Pharma. Retrieved from [Link]

- Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences, 96(5), 1195-1205.

- Mohan, S., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 1-20.

- Patil, M. (2024). Method Development and Validation of HPLC. International Journal of Pharmaceutical Sciences, 2(12), 2017-2037.

- Al-Sabti, A. M., & Al-Kaf, A. G. (2018). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of Pharmaceutical Analysis, 8(3), 188-195.

- Singh, S., & Singh, B. (2016). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 8(1), 1-7.

- Kumar, P., & Mahajan, R. K. (2020).

- Van den Berg, K. J., et al. (2002). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Journal of Cultural Heritage, 3(3), 201-215.

- Aly, S. A. S. (2012). Tabletting Properties and Physical Interaction of Microcrystalline Cellulose With Magnesium Stearate in a Mixture Under Compression. Journal of Applied Pharmaceutical Science, 2(10), 183-190.

- Li, J., & Wu, Y. (2011). Reactive Impurities in Excipients. Journal of Pharmaceutical Sciences, 100(10), 4087-4100.

- Konstantinov, A. D., et al. (2001). Photodegradation of Polyfluorinated Dibenzo-p-Dioxins in Organic Solvents: Experimental and Theoretical Studies. Environmental Science & Technology, 35(12), 2570-2575.

- Zech, N., et al. (2019). Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Food Additives & Contaminants: Part A, 36(10), 1584-1596.

- Chen, Y. H., & Shang, N. C. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution.

- Desai, P., et al. (2017). Quality-by-Design Based Development and Validation of Stability Indicating Method by UPLC Method for Impurities of Simvastatin from Drug and. Indian Journal of Pharmaceutical Sciences, 79(5), 794-804.

- Frenning, G., et al. (2015). Interfacial and material aspects of powders with relevance to pharmaceutical tableting performance. International Journal of Pharmaceutics, 486(1-2), 147-155.

-

NETZSCH Analyzing & Testing. (2013, August 31). Characterization of the Composition and Thermal Decomposition Profile of Recycled Carpet Samples by TGA-FT-IR, TGA-MS, and TGA-GC-MS. Retrieved from [Link]

- Hristov, J. (2013). Advanced Oxidative Degradation Processes: Fundamentals and Applications. International Journal of Engineering and Technology, 5(6), 490-504.

- Lyon, R. E., & Walters, R. N. (2004). Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). Journal of Analytical and Applied Pyrolysis, 71(1), 27-46.

- Gotti, R., et al. (2007). Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 433-440.

- Lesiak, A. D., et al. (2017). Using TG–FTIR and TG–MS to study thermal degradation of metal hypophosphites. Journal of Thermal Analysis and Calorimetry, 129(3), 1451-1462.

- Al-Hamza, A. M., et al. (2023). Theoretical and experimental photodegradation of Phosmet via oxidation techniques in the presence of aqueous TiO 2 suspension. Results in Chemistry, 5, 100827.

- Luxenhofer, R. (2014). Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways.

- Kumar, A., & Singh, S. (2023, October 12).

- Uheida, A., et al. (2021). Effect of advanced oxidation process for chemical structure changes of polyethylene microplastics. Materials Today: Proceedings, 42, 2197-2202.

- Wang, Y., et al. (2023). Effect of H2O2-VC degradation on structural characteristics and immunomodulatory activity of larch arabinogalactan. Frontiers in Bioengineering and Biotechnology, 11, 1249826.

- Kumar, P., & Singh, S. (2019). Design and Development of a Microwave Generated Lactose Monohydrate - Microcrystalline Cellulose Based Multifunctional Excipient Composites. Journal of Drug Delivery and Therapeutics, 9(4), 1-11.

- Skanes, B., Ho, J., Warriner, K., & Prosser, R. S. (2020). Degradation of boscalid, pyraclostrobin, fenbuconazole, and glyphosate residues by an advanced oxidative process utilizing ultraviolet light and hydrogen peroxide. bioRxiv.

Sources

- 1. pharmadevils.com [pharmadevils.com]

- 2. Alkaline hydrolysis of cyclic phosphoramidates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 11. drhothas.com [drhothas.com]

- 12. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. iosrphr.org [iosrphr.org]

An In-Depth Technical Guide to Diphenyl Phenylphosphoramidate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phenylphosphoramidate, a member of the phosphoramidate class of organophosphorus compounds, holds significant interest in the fields of synthetic chemistry and drug development. Its unique structural features, comprising a central phosphorus atom bonded to a nitrogen and two phenoxy groups, provide a versatile scaffold for various chemical transformations and have positioned it as a key component in advanced prodrug strategies. This technical guide offers a comprehensive overview of this compound, from its fundamental chemical and physical properties to detailed synthetic protocols and its critical role in the innovative ProTide technology for targeted drug delivery. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for researchers and professionals engaged in cutting-edge scientific exploration.

Core Molecular Attributes of this compound

This compound is chemically identified as the diphenyl ester of phenylphosphoramidic acid. Its core structure is foundational to its chemical behavior and utility in various applications.

CAS Number: 3848-51-9[1]

Molecular Formula: C₁₈H₁₆NO₃P[1]

Molecular Weight: 325.30 g/mol [1]

Molecular Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 145.0-154.0 °C | [2] |

| Solubility | <0.7 µg/mL in water at pH 7.4 | [3] |

| LogP | 5.3646 | [1] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 6 | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of phosphoramidates can be achieved through various methods. A historically significant and illustrative method for preparing diphenyl N-phenylphosphoramidate involves the reaction of triphenylphosphate with sodium anilide. This approach, while classic, provides a solid foundation for understanding the formation of the crucial P-N bond.

Synthesis via Reaction of Triphenylphosphate and Sodium Anilide

This method is based on the principle of nucleophilic substitution at the phosphorus center, where the anilide anion displaces a phenoxide leaving group.

Reaction Scheme:

(C₆H₅O)₃P=O + NaNHC₆H₅ → (C₆H₅O)₂P(O)NHC₆H₅ + NaOC₆H₅

Experimental Protocol:

-

Materials:

-

Triphenylphosphate (tPPO)

-

Sodium amide (NaNH₂)

-

Aniline (C₆H₅NH₂)

-

Anhydrous toluene or xylene (as solvent)

-

An inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Preparation of Sodium Anilide: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add freshly distilled aniline to a suspension of sodium amide in anhydrous toluene. The reaction is typically stirred at room temperature until the evolution of ammonia ceases, indicating the formation of sodium anilide.

-

Reaction with Triphenylphosphate: To the freshly prepared sodium anilide suspension, add a solution of triphenylphosphate in anhydrous toluene dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of triphenylphosphate.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure diphenyl N-phenylphosphoramidate.

-

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the reaction of the highly basic sodium amide and sodium anilide with atmospheric moisture and carbon dioxide.

-

Anhydrous solvents are necessary to avoid the decomposition of the reactive intermediates.

-

The stepwise preparation of sodium anilide in situ ensures its reactivity for the subsequent nucleophilic attack on triphenylphosphate.

-

Refluxing the reaction mixture provides the necessary activation energy to overcome the energy barrier for the substitution reaction.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the two phenoxy groups and the N-phenyl group, typically in the range of δ 7.0-7.5 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the aromatic carbons. The carbons directly attached to the oxygen and nitrogen atoms will have chemical shifts influenced by the electronegativity of these heteroatoms.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound will show a single resonance in a characteristic region for pentavalent phosphorus compounds of this type.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the P=O (phosphoryl) stretch, typically around 1200-1300 cm⁻¹, P-O-C (aryl) stretches, and N-H stretching and bending vibrations.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (325.3 m/z), along with characteristic fragmentation patterns.[3]

Application in Drug Development: The ProTide Technology

A major application of phosphoramidates, including structures related to this compound, is in the "ProTide" (prodrug-nucleotide) technology.[5] This innovative approach addresses a significant challenge in antiviral and anticancer therapies: the efficient delivery of nucleoside monophosphates into cells.

The Challenge with Nucleoside Analogs

Many antiviral and anticancer drugs are nucleoside analogs that need to be converted into their active triphosphate form within the cell to exert their therapeutic effect. The first phosphorylation step, the conversion of the nucleoside to the nucleoside monophosphate, is often the rate-limiting step and a common mechanism of drug resistance.

The ProTide Solution

The ProTide strategy circumvents this initial phosphorylation step by delivering a pre-formed nucleoside monophosphate into the cell. The phosphate group is masked with two protecting groups: an aryl group (like the phenoxy groups in this compound) and an amino acid ester. This masking renders the molecule lipophilic, allowing it to cross the cell membrane.[5]

Mechanism of Action of ProTide Prodrugs:

-

Cellular Uptake: The lipophilic ProTide prodrug passively diffuses across the cell membrane.

-

Intracellular Cleavage of the Ester: Once inside the cell, esterase enzymes cleave the amino acid ester, exposing a carboxylate group.

-

Cyclization and Aryl Group Elimination: The carboxylate group then attacks the phosphorus center in an intramolecular cyclization reaction, leading to the elimination of the aryl (phenoxy) group.

-

Hydrolysis of the P-N Bond: The resulting cyclic intermediate is then hydrolyzed, cleaving the phosphoramidate (P-N) bond and releasing the nucleoside monophosphate.

-

Activation to Triphosphate: The released nucleoside monophosphate is then efficiently converted by cellular kinases to the active diphosphate and triphosphate forms, which can then inhibit viral polymerases or other cellular targets.

Caption: Intracellular activation pathway of a ProTide prodrug.

The Role of the Diphenyl and Phenyl Groups

In the context of ProTide technology, the nature of the aryl and amino acid moieties is critical for the prodrug's efficacy. While this compound itself is a model compound, the principles apply to its use as a structural motif in more complex ProTides.

-

Aryl Group (Phenoxy): The phenoxy group acts as a good leaving group during the intramolecular cyclization step. Its electronic properties can be tuned by substitution on the phenyl ring to modulate the rate of its departure, thereby influencing the overall activation kinetics of the prodrug. The lipophilicity of the aryl group also contributes to the overall ability of the prodrug to cross the cell membrane.[6]

-

N-Phenyl Group: In the specific case of this compound, the N-phenyl group is part of the core structure. In a ProTide, this would be replaced by a nucleoside. However, the study of such simpler phosphoramidates provides valuable insights into the stability and reactivity of the P-N bond. The electronic nature of the substituent on the nitrogen atom influences the susceptibility of the P-N bond to hydrolysis.

Conclusion

This compound is a compound of significant academic and pharmaceutical interest. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a valuable tool for researchers. More importantly, the structural motifs embodied by this compound are at the heart of the ProTide technology, a clinically validated strategy for enhancing the therapeutic efficacy of nucleoside-based drugs. A thorough understanding of the synthesis, properties, and reactivity of such phosphoramidates is therefore essential for the rational design and development of the next generation of targeted therapies. The continued exploration of phosphoramidate chemistry promises to yield further innovations in drug delivery and medicinal chemistry.

References

-

PubChem. Diphenyl N-phenylphosphoramidate. Available from: [Link]

-

Serpi, M., et al. (2016). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry, 8(11), 1257-1283. Available from: [Link]

- Cahard, D., et al. (2004). Aryl phosphoramidates as prodrugs of 5'-mononucleotides. Mini Reviews in Medicinal Chemistry, 4(4), 371-381.

-

Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226. Available from: [Link]

-

PubChem. Diphenyl N-phenylphosphoramidate. Available from: [Link]

-

Zhang, J., et al. (2017). Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. Chinese Journal of Organic Chemistry, 37(11), 2818-2840. Available from: [Link]

-

Rai, D. K., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3686. Available from: [Link]

-

SpectraBase. Diphenyl phosphoramidate. Available from: [Link]

-

NIST Chemistry WebBook. Phosphoramidic acid, phenyl-, diphenyl ester. Available from: [Link]

-

ResearchGate. (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide... Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Novel Diphenyl N- Substituted Carbamimidoylphosphoramidate Derivatives. Available from: [Link]

-

Organic Syntheses. Phosphorazidic acid, diphenyl ester. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Diphenyl N-phenylphosphoramidate | C18H16NO3P | CID 19708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mixed Aryl Phosphonate Prodrugs of a Butyrophilin Ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Aryl Phosphoramidates: A Technical Guide to a Transformative Prodrug Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for potent and selective therapeutics is intrinsically linked to the challenge of cellular delivery. Many highly active pharmacological agents are limited by their inability to efficiently cross the cell membrane and reach their intracellular targets. This is particularly true for nucleotides and their analogues, which, due to their inherent negative charge, suffer from poor membrane permeability. The discovery and development of aryl phosphoramidates, a class of prodrugs often referred to as ProTides, represents a paradigm shift in overcoming this fundamental obstacle. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic evolution of aryl phosphoramidates, offering field-proven insights for researchers and drug development professionals.

A Historical Perspective: From Chemical Curiosities to Clinical Triumphs

The journey of phosphoramidates began not as a targeted drug delivery strategy, but as a fundamental exploration of organophosphorus chemistry.

Early Synthetic Explorations

One of the earliest documented syntheses of phosphoramidates can be traced back to the mid-20th century. The Atherton-Todd reaction , first reported in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, was a serendipitous discovery.[1] Their work, involving the reaction of dialkyl phosphites with amines in the presence of carbon tetrachloride, laid the foundational groundwork for the formation of the crucial phosphorus-nitrogen (P-N) bond that defines phosphoramidates.[1] Another significant early contribution was the Staudinger reaction , which involves the reaction of an organic azide with a phosphine or phosphite. This versatile reaction also proved to be a viable method for creating the P-N linkage.[1]

For decades, these and other early synthetic methods remained primarily of academic interest. The compounds were explored for various applications, but their transformative potential in medicine was yet to be fully realized.

The ProTide Revolution: A Paradigm Shift in Drug Delivery

The pivotal moment in the history of aryl phosphoramidates arrived in the early 1990s with the pioneering work of Professor Chris McGuigan and his group at Cardiff University.[2][3][4] Recognizing the challenge of delivering charged nucleoside monophosphates into cells to bypass the often inefficient initial phosphorylation step by cellular kinases, McGuigan envisioned a prodrug approach that would mask the phosphate's negative charges with lipophilic groups.[5][6] This led to the invention of the ProTide (Pro-drug of a nucleoTide) technology.[2][3]

The genius of the ProTide design lies in its intricate, multi-component structure: an aryl group, an amino acid ester, and the nucleoside of interest, all linked to a central phosphorus atom. This design ingeniously transforms a charged, impermeable molecule into a neutral, lipophilic entity capable of passive diffusion across the cell membrane. Once inside the cell, a cascade of enzymatic reactions unmasks the active nucleoside monophosphate.

The first demonstration of the ProTide concept's power was with zidovudine (AZT), an anti-HIV drug.[3] While AZT itself was potent, its activity was dependent on cellular kinases. McGuigan's team showed that an aryl phosphoramidate derivative of AZT could exhibit significant anti-HIV activity even in cells deficient in the necessary kinase, providing the first compelling evidence of successful intracellular delivery of the monophosphate.[3] This breakthrough ignited a wave of research and development, ultimately leading to the approval of several blockbuster drugs based on the ProTide technology, including the anti-HCV agent sofosbuvir and the anti-HIV drug tenofovir alafenamide .[7][8][9]

The Core of Innovation: Mechanism of Action of Aryl Phosphoramidate Prodrugs

The elegance of the aryl phosphoramidate prodrug system lies in its ability to hijack the cell's own enzymatic machinery to release the active drug precisely where it is needed. The activation process is a multi-step cascade, a self-validating system that ensures the generation of the desired therapeutic agent.

A Symphony of Enzymes: The Activation Pathway

The intracellular activation of a typical aryl phosphoramidate ProTide follows a well-orchestrated sequence of events:

-

Ester Hydrolysis: The process is initiated by the cleavage of the amino acid's carboxyl ester by cellular esterases, such as carboxylesterase 1 (CES1) or cathepsin A (CatA) .[10][11] This step is often stereoselective and is a critical determinant of the prodrug's activation efficiency.[10] The choice of the amino acid and its esterification can be tailored to target specific tissues or to modulate the rate of activation.

-

Intramolecular Cyclization and Aryl Group Expulsion: The removal of the ester group unmasks a carboxylate anion. This anion then performs an intramolecular nucleophilic attack on the phosphorus center, leading to the formation of a transient, five-membered cyclic intermediate. This cyclization event results in the expulsion of the aryl (phenolic) group.

-

Phosphoramidate Bond Cleavage: The final step in the unmasking process is the hydrolysis of the P-N bond by a phosphoramidase. The histidine triad nucleotide-binding protein 1 (HINT1) has been identified as a key enzyme responsible for this crucial cleavage.[10][12][13] This step releases the free nucleoside monophosphate, which is now available for subsequent phosphorylation by cellular kinases to its active diphosphate or triphosphate form.

Below is a diagram illustrating this intricate activation pathway.

Caption: Intracellular activation pathway of an aryl phosphoramidate prodrug.

The Chemist's Toolbox: Evolution of Synthetic Methodologies

The successful application of aryl phosphoramidates in drug development has been paralleled by significant advancements in their synthetic chemistry. The evolution of these methods reflects a continuous drive towards greater efficiency, stereocontrol, and scalability.

Foundational Approaches: The Phosphorochloridate Route

A cornerstone of aryl phosphoramidate synthesis is the phosphorochloridate method . This approach involves the sequential reaction of phosphorus oxychloride (POCl₃) with an aryl alcohol (e.g., phenol), followed by an amino acid ester, and finally the nucleoside.

Generalized Phosphorochloridate Protocol:

-

Formation of the Aryl Dichlorophosphate: Phosphorus oxychloride is reacted with one equivalent of an aryl alcohol in the presence of a base (e.g., pyridine) at low temperature to form the aryl dichlorophosphate. The choice of a non-nucleophilic base is crucial to prevent side reactions.

-

Introduction of the Amino Acid: The aryl dichlorophosphate is then reacted with one equivalent of an amino acid ester hydrochloride in the presence of a base (e.g., triethylamine) to displace one chloride, forming the aryl aminoacyl phosphorochloridate. This step is often the most challenging in terms of controlling side reactions and achieving good yields.

-

Coupling with the Nucleoside: Finally, the aryl aminoacyl phosphorochloridate is coupled with the 5'-hydroxyl group of the nucleoside to form the target aryl phosphoramidate. This reaction is typically carried out in the presence of a mild base or an activating agent.

While this method is versatile, it can suffer from drawbacks such as the formation of diastereomeric mixtures at the phosphorus center and the generation of side products.

Modern Innovations: Catalysis and Stereoselectivity

Recognizing the limitations of classical methods, the field has moved towards more sophisticated and controlled synthetic strategies.

-

Copper-Catalyzed Cross-Coupling: The development of copper-catalyzed aerobic oxidative coupling of H-phosphonates with amines has provided a more environmentally friendly and efficient alternative for the formation of the P-N bond.[2][11] These reactions often proceed under milder conditions and with higher atom economy compared to traditional methods.

-

Stereoselective Synthesis: A significant challenge in the synthesis of ProTides is the chirality at the phosphorus atom, which leads to the formation of diastereomers. These diastereomers can have different biological activities and metabolic profiles. To address this, stereoselective synthetic methods have been developed. One notable approach is the oxazaphospholidine method , which allows for the stereocontrolled synthesis of O-aryl phosphoramidates with high diastereoselectivity.[14][15] This method provides access to single diastereomers, which is highly desirable for pharmaceutical development.

Representative Stereoselective Synthesis Workflow (Oxazaphospholidine Method):

Caption: Stereoselective synthesis of an aryl phosphoramidate via the oxazaphospholidine method.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Phosphorochloridate | Stepwise addition of aryl, amino acid, and nucleoside moieties to POCl₃. | Versatile, well-established. | Often produces diastereomeric mixtures, can have moderate yields. |

| Atherton-Todd Reaction | Reaction of a dialkyl phosphite with an amine in the presence of a halogenating agent. | One-pot potential, avoids handling of sensitive phosphorochloridates. | Use of toxic reagents (e.g., CCl₄), can have side reactions. |

| Copper-Catalyzed Coupling | Oxidative coupling of H-phosphonates and amines. | Milder conditions, greener chemistry, good functional group tolerance. | Catalyst optimization may be required, potential for side products. |

| Oxazaphospholidine Method | Use of a chiral auxiliary to direct stereochemistry. | Excellent diastereoselectivity, provides access to single isomers. | Requires synthesis of the chiral auxiliary, may involve more steps. |

Impact on Drug Development: Case Studies of Marketed Drugs

The success of the aryl phosphoramidate prodrug approach is best illustrated by the number of groundbreaking drugs that have reached the market and transformed the treatment of devastating diseases.

-

Sofosbuvir (Sovaldi®): An oral nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[7][8][16] The ProTide of the uridine nucleotide analogue, sofosbuvir, enables efficient delivery to the liver, the primary site of HCV replication. Its introduction revolutionized HCV treatment, offering a highly effective and well-tolerated cure.

-

Tenofovir Alafenamide (TAF) (Vemlidy®, Descovy®, Biktarvy®, Symtuza®): A prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, used for the treatment of HIV and chronic hepatitis B.[9][17] Compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF), TAF exhibits greater plasma stability and more efficient delivery of tenofovir into peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV. This results in lower circulating levels of tenofovir, leading to an improved renal and bone safety profile.[13][17]

-

Remdesivir (Veklury®): An antiviral drug that was granted Emergency Use Authorization for the treatment of COVID-19.[14][18][19] Remdesivir is a phosphoramidate prodrug of a nucleoside analog that inhibits viral RNA polymerases. Its development highlights the broad applicability of the ProTide technology against emerging viral threats.[14][18]

Conclusion and Future Directions

The discovery and development of aryl phosphoramidates represent a landmark achievement in medicinal chemistry. This innovative prodrug technology has provided a robust and versatile platform for the intracellular delivery of charged nucleotides, leading to the development of life-saving antiviral therapies. The journey from the early, fundamental studies of the P-N bond to the rational design of sophisticated, multi-component prodrugs exemplifies the power of integrating fundamental chemistry with a deep understanding of biological processes.

Future research in this area will likely focus on several key aspects:

-

Targeted Delivery: Fine-tuning the aryl and amino acid components of the ProTide to achieve even greater tissue selectivity and targeted delivery.

-

Novel Payloads: Expanding the application of the phosphoramidate prodrug approach to deliver other classes of charged therapeutics, such as other nucleotide-based drugs, siRNAs, or even small molecule drugs with poor permeability.

-

Next-Generation Synthesis: The development of even more efficient, stereoselective, and scalable synthetic methods to support the discovery and manufacturing of new phosphoramidate-based medicines.

The legacy of the aryl phosphoramidate discovery is a testament to the ingenuity of chemical design in solving complex biological challenges. For researchers and drug developers, the principles and methodologies outlined in this guide offer a powerful toolkit to unlock the full potential of a new generation of intracellularly acting therapeutics.

References

-

Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Bavari, S. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. [Link]

-

Birkus, G., Wang, R., Cihlar, T., & Lee, W. A. (2007). Activation of 9-[(R)-2-[[(S)-[[(S)-1-(Isopropoxycarbonyl)ethyl]amino] phenoxyphosphinyl]methoxy]propyl]adenine (GS-7340) and Other Tenofovir Phosphonoamidate Prodrugs by Human Proteases. Molecular Pharmacology, 72(4), 977-984. [Link]

-

Fraser, J., Wilson, L. J., Blundell, R. K., & Hayes, C. J. (2013). Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. Chemical Communications, 49(78), 8824-8826. [Link]

-

Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo [2, 1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661. [Link]

-

Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., Rachakonda, S., ... & Furman, P. A. (2010). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry, 53(19), 7202-7218. [Link]

-

Eastman, R. T., Roth, J. S., Brimacombe, K. R., Simeonov, A., Shen, M., Patnaik, S., & Hall, M. D. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science, 6(5), 672-683. [Link]

-

Murakami, E., Tolstykh, T., Bao, H., Niu, C., Sommadossi, J. P., & La Colla, P. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry, 285(45), 34337-34347. [Link]

-

Chou, T. F., & Wagner, C. R. (2007). The role of the histidine triad nucleotide binding protein 1 (Hint1) in the activation of nucleotide phosphoramidate prodrugs. Current Medicinal Chemistry, 14(6), 729-736. [Link]

-

Lee, W. A., He, G. X., Eisenberg, E., Cihlar, T., Swaminathan, S., Mulato, A., & Cundy, K. C. (2005). Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. [Link]

-

Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines. Journal of the Chemical Society (Resumed), 660-663. [Link]

-

Mehellou, Y., Balzarini, J., & McGuigan, C. (2009). Aryloxy phosphoramidate triester prodrugs of 5-fluorodeoxyuridine monophosphate: activation by carboxypeptidase Y and hCatA. Journal of Medicinal Chemistry, 52(11), 3594-3603. [Link]

-

McGuigan, C., Pathirana, R. N., Mahmood, N., Devine, K. G., & Hay, A. J. (1993). Aryl phosphoramidates of AZT retain activity against HIV-1 in a line of TK-cells: a novel anti-HIV pro-drug strategy. Antiviral research, 22(2-3), 195-209. [Link]

-

Mehellou, Y., & McGuigan, C. (2016). The ProTides Boom. ChemMedChem, 11(11), 1114-1115. [Link]

-

McGuigan, C., Kinchington, D., Nicholls, S. R., Nickson, C., & Pathirana, R. N. (1992). Synthesis and anti-HIV activity of some novel phosphoramidate derivatives of AZT. Antiviral Chemistry & Chemotherapy, 3(6), 363-368. [Link]

-

Sofia, M. J. (2019). The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV. In Topics in Medicinal Chemistry (pp. 1-29). Springer, Cham. [Link]

-

The Pharmaceutical Journal (2015). Chris McGuigan: driving drug development. [Link]

-

Pertusati, F., Serpi, M., & McGuigan, C. (2012). The ProTide prodrug technology: from the concept to the clinic. Current medicinal chemistry, 19(27), 4641-4657. [Link]

-

Ray, A. S., Fordyce, M. W., & Hitchcock, M. J. (2016). Tenofovir alafenamide: A novel formulation of tenofovir for the treatment of HIV. Antiviral Research, 125, 63-70. [Link]

-

Ladurée, D., Fossey, C., Delbederi, Z., Sugeac, E., Schmidt, S., Laumond, G., & Aubertin, A. M. (2005). Synthesis and antiviral activity of aryl phosphoramidate derivatives of β-d-and β-lC-5-substituted 2′, 3′-didehydro-2′, 3′-dideoxy-uridine bearing linker arms. Journal of enzyme inhibition and medicinal chemistry, 20(6), 533-549. [Link]

-

Wikipedia. (n.d.). Protide. Retrieved from [Link]

-

Mayer, K. H., Molina, J. M., Thompson, M. A., Anderson, P. L., Mounzer, K. C., De-Jesus, E., ... & DISCOVER Study Group. (2020). Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial. The Lancet, 396(10246), 239-254. [Link]

-

Mehellou, Y., Rennie, J. O., & Balzarini, J. (2018). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Antiviral Chemistry and Chemotherapy, 26, 2040206618766535. [Link]

-

Ross, B. S., & Schinazi, R. F. (2011). Synthesis of diastereomerically pure nucleotide phosphoramidates. Journal of Organic Chemistry, 76(22), 9433-9437. [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1993). Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidates. Nucleic acids research, 21(6), 1403-1408. [Link]

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]

-

Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. [Link]

-

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

-

Meier, C. (2012). ProTides: from the concept to the clinic. Antiviral Chemistry & Chemotherapy, 23(1), 1-13. [Link]

-

Harris, P. A., Brown, A. D., & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Chemical Communications, 51(38), 8070-8073. [Link]

-

ResearchGate. (n.d.). Timeline illustrating the pioneers who discovered the first syntheses of phosphoramidates. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. Synthetic Communications, 54(22). [Link]

-

MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Protide - Wikipedia [en.wikipedia.org]

- 4. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 9. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

- 13. TAF vs TDF in DISCOVER PrEP Trial - Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial [natap.org]

- 14. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acs.org [acs.org]

- 17. Tenofovir Alafenamide for HIV Preexposure Prophylaxis — What Can We DISCOVER About Its True Value? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biopharmaapac.com [biopharmaapac.com]

- 19. An overview of the preclinical discovery and development of remdesivir for the treatment of coronavirus disease 2019 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphenyl phenylphosphoramidate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Diphenyl Phenylphosphoramidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPAP), also known as diphenyl anilinophosphonate, is a significant organophosphorus compound with applications in synthesis and medicinal chemistry. A thorough understanding of its solubility profile in organic solvents is paramount for its effective use in reaction design, purification, formulation, and drug delivery systems. This technical guide provides a comprehensive overview of the solubility of DPAP, consolidating theoretical principles, quantitative experimental data, and detailed methodologies for its determination. We present precise solubility data across a range of twelve common organic solvents at various temperatures, offering a predictive framework based on molecular interactions and concluding with a robust, field-proven experimental protocol for in-house solubility assessment.

Introduction

Organophosphorus compounds, and specifically phosphoramidates, represent a versatile class of molecules. They are not only pivotal reagents in organic synthesis but have also garnered significant interest in medicinal chemistry.[1] this compound (DPAP) is a key example, serving as a precursor and a structural motif in various applications. The success of any process involving a solid-state compound, from its reaction in a homogeneous phase to its crystallization for purification, is fundamentally governed by its solubility in the chosen solvent system. For drug development professionals, solubility dictates the feasibility of formulation strategies and can significantly impact a drug candidate's bioavailability.

This guide moves beyond simple qualitative statements to provide a quantitative and mechanistic understanding of DPAP solubility, empowering researchers to make informed decisions in solvent selection and process optimization.

Physicochemical Characteristics of this compound

A foundational understanding of DPAP begins with its core physicochemical properties, which are summarized below. The high calculated LogP value suggests a strong preference for lipid or non-polar environments over aqueous media, a prediction confirmed by its very low experimental water solubility.[2]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆NO₃P | [2] |

| Molecular Weight | 325.30 g/mol | [2] |

| Appearance | White to off-white solid | --- |

| Computed LogP | 5.36 | [3] |

| Aqueous Solubility | <0.7 µg/mL (at pH 7.4) | [2] |

| CAS Number | 3848-51-9 | [2][4] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

The DPAP molecule possesses distinct regions that dictate its interactions:

-

Non-Polar Regions: The three phenyl rings are large, non-polar, and hydrophobic. They interact primarily through van der Waals (dispersion) forces. These groups favor solubility in non-polar aromatic or aliphatic solvents.

-

Polar Regions: The phosphoryl group (P=O) is highly polar and can act as a hydrogen bond acceptor.

-

Hydrogen Bonding Region: The amine group (N-H) can act as a hydrogen bond donor.

These features suggest that the best solvents for DPAP will be those that can effectively interact with both its polar and non-polar characteristics. Polar aprotic solvents, such as acetone or tetrahydrofuran, are expected to be effective due to their ability to engage in dipole-dipole interactions with the phosphoryl group. Solvents capable of hydrogen bonding, like alcohols, may also be effective, though the large non-polar component of DPAP remains a significant factor.

Caption: Key molecular features of DPAP and their interactions with different solvent classes.

Quantitative Solubility of DPAP in Organic Solvents

Systematic studies have been conducted to measure the solid-liquid equilibrium of DPAP in a variety of common organic solvents across a temperature range of 293.15 K to 333.15 K (20°C to 60°C). The following table summarizes these crucial findings, presenting the solubility as a mole fraction (x₁).[4]

| Solvent | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) | 333.15 K (60°C) |

| Chloroform | 0.2885 | 0.3791 | 0.4812 | 0.5901 | 0.7012 |

| 1,2-Dichloroethane | 0.2791 | 0.3662 | 0.4653 | 0.5721 | 0.6811 |

| Tetrahydrofuran | 0.2705 | 0.3548 | 0.4501 | 0.5542 | 0.6613 |

| Acetone | 0.1711 | 0.2369 | 0.3175 | 0.4131 | 0.5218 |

| Ethyl Acetate | 0.0883 | 0.1287 | 0.1811 | 0.2482 | 0.3321 |

| Methyl Acetate | 0.0812 | 0.1189 | 0.1687 | 0.2334 | 0.3154 |

| Toluene | 0.0351 | 0.0543 | 0.0811 | 0.1183 | 0.1692 |

| Ethanol | 0.0175 | 0.0279 | 0.0435 | 0.0664 | 0.0991 |

| n-Propanol | 0.0151 | 0.0243 | 0.0383 | 0.0589 | 0.0889 |

| i-Propanol | 0.0118 | 0.0191 | 0.0304 | 0.0471 | 0.0718 |

| Methanol | 0.0099 | 0.0163 | 0.0261 | 0.0411 | 0.0632 |

| Acetonitrile | 0.0081 | 0.0132 | 0.0211 | 0.0331 | 0.0509 |

Data sourced from Zhang et al., J. Chem. Eng. Data 2017, 62, 8, 2414–2420.[4]

Analysis of Data:

-

High Solubility: DPAP exhibits exceptionally high solubility in chlorinated solvents (chloroform, 1,2-dichloroethane) and tetrahydrofuran (THF). This is consistent with the ability of these polar aprotic solvents to effectively solvate the entire molecule.

-

Moderate Solubility: Acetone and acetate esters show moderate solvating power.

-

Low Solubility: Aromatic (toluene), protic (alcohols), and highly polar (acetonitrile) solvents are relatively poor solvents for DPAP at room temperature. The strong self-association of alcohols via hydrogen bonding may compete with solvation of the large, non-polar DPAP molecule.

-

Temperature Dependence: In all cases, the solubility of DPAP increases significantly with temperature, indicating an endothermic dissolution process. This is a critical parameter for designing crystallization-based purification procedures.

Experimental Protocol: Determination of Solubility via the Static Equilibrium Method

To ensure scientific integrity and provide a self-validating system, this section details a robust protocol for determining the solubility of DPAP. The static-analytic or "shake-flask" method is considered the gold standard for its reliability.[5][6]

Principle

An excess amount of the solid solute (DPAP) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach solid-liquid equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (DPAP), purity >99%

-

Organic solvents, HPLC grade

-

Jacketed glass equilibrium vessel or multiple sealed vials

-

Thermostatic water bath with temperature control (±0.1 K)

-

Magnetic stirrer and stir bars

-

Syringes with membrane filters (e.g., 0.45 µm PTFE)

-

Analytical balance (±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid DPAP to a known mass or volume of the chosen solvent in the equilibrium vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vessel and place it in the thermostatic bath set to the desired temperature. Agitate the mixture using the magnetic stirrer.

-

Causality Insight: Continuous agitation is necessary to maximize the solid-liquid surface area and accelerate the approach to equilibrium. A minimum equilibration time of 24 hours is recommended to ensure equilibrium is reached, though this should be confirmed by taking measurements at sequential time points (e.g., 24h, 36h, 48h) until the concentration remains constant.[5]

-

-

Phase Separation: Stop the agitation and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature.

-

Causality Insight: This settling period is critical to prevent suspended solid particles from being drawn into the sample, which would artificially inflate the measured concentration.

-

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately attach a membrane filter and dispense the solution into a pre-weighed vial.

-

Causality Insight: Using a pre-thermostatted syringe prevents temperature fluctuations during sampling that could cause precipitation (if cooled) or further dissolution (if heated). Filtration is the final, essential step to remove any remaining microscopic particles.

-

-

Quantification (HPLC-UV): a. Accurately weigh the collected sample vial to determine the mass of the saturated solution. b. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. c. Prepare a series of standard solutions of DPAP of known concentrations. d. Analyze the standard and sample solutions by HPLC. DPAP's aromatic rings provide strong UV absorbance, making UV detection a suitable choice. A reversed-phase C18 column is typically effective.[8][9] e. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. f. Determine the concentration of DPAP in the diluted sample from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the solubility in desired units, such as g/100g solvent or mole fraction.

Caption: Experimental workflow for the static-analytic (shake-flask) solubility determination method.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is essential to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. The organic solvents used in solubility studies each have their own specific hazards (e.g., flammability, toxicity) and their respective Safety Data Sheets (SDS) must be consulted and followed prior to use.

Conclusion

This technical guide provides a comprehensive, data-driven resource on the solubility of this compound for the scientific community. The quantitative data presented reveals that chlorinated solvents and THF are excellent choices for dissolving DPAP, while alcohols and acetonitrile are poor solvents.[4] Solubility is strongly dependent on temperature, a key consideration for process design. By integrating theoretical principles with empirical data and a detailed, validated experimental protocol, this guide equips researchers with the necessary tools to confidently and accurately handle, apply, and study this compound in their work.

References

-

Cui, H., et al. (2016). Solubilities of Phosphoramidic Acid, N-(phenylmethyl)-, Diphenyl Ester in Selected Solvents. Semantic Scholar. [Link]

-

Polatoglu, I., et al. (2015). Estimating Solubility of Parathion in Organic Solvents. ResearchGate. [Link]

-

Zhang, C., et al. (2017). Solid–liquid equilibrium of diphenyl anilinophosphonate in the different organic solvents. Journal of Chemical & Engineering Data, 62(8), 2414–2420. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Referenced in Dissolution Technologies). [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenyl N-phenylphosphoramidate. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Chromatography Today. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Chromatography Today. [Link]

-

Enamine. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. [Link]

-

Lazzari, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

-

Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Dall'Acqua, S., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. [Link]

-

Anonymous. (n.d.). ANALYTICAL METHODOLOGIES. [Source institution not provided]. [Link]

-

Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility. [Link]

-

iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. iFormulate. [Link]

-

Cui, H., et al. (2016). Solubilities of Phosphoramidic Acid, N -(phenylmethyl)-, Diphenyl Ester in Selected Solvents. ResearchGate. [Link]

-

Kaur, N., & Wever, W. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3696. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diphenyl N-phenylphosphoramidate | C18H16NO3P | CID 19708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. lcms.cz [lcms.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Diphenyl Phenylphosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of diphenyl phenylphosphoramidate (C₁₈H₁₆NO₃P), a compound of interest in various chemical and pharmaceutical research fields. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for the structural elucidation and quality control of this and similar organophosphorus compounds.

Introduction